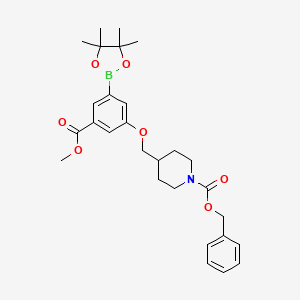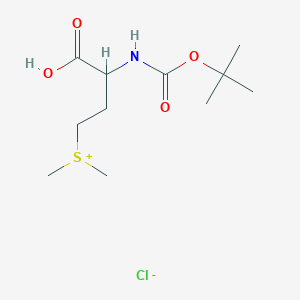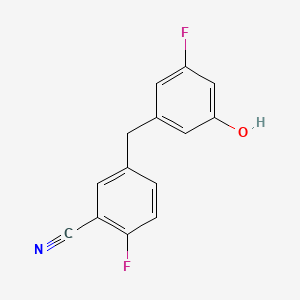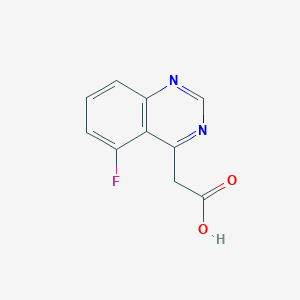![molecular formula C15H21ClFN B13714125 1-[1-(2-Chloro-6-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13714125.png)
1-[1-(2-Chloro-6-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(2-Chloro-6-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine is a synthetic organic compound characterized by the presence of a cyclobutyl ring substituted with a 2-chloro-6-fluorophenyl group and a butylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(2-Chloro-6-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine typically involves multiple steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving appropriate precursors.
Introduction of the 2-Chloro-6-fluorophenyl Group: This step often involves a reaction, where a boronic acid derivative of the 2-chloro-6-fluorophenyl group is coupled with the cyclobutyl ring.
Attachment of the Butylamine Chain:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This often includes the use of high-throughput reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(2-Chloro-6-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amine group or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation, followed by the addition of alkyl halides.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of fully saturated amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[1-(2-Chloro-6-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[1-(2-Chloro-6-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
- 1-[1-(2-Chlorophenyl)cyclobutyl]-3-methyl-1-butylamine
- 1-[1-(2-Fluorophenyl)cyclobutyl]-3-methyl-1-butylamine
- 1-[1-(2-Bromophenyl)cyclobutyl]-3-methyl-1-butylamine
Uniqueness: 1-[1-(2-Chloro-6-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This dual substitution can lead to enhanced binding affinity and selectivity for certain molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H21ClFN |
|---|---|
Molecular Weight |
269.78 g/mol |
IUPAC Name |
1-[1-(2-chloro-6-fluorophenyl)cyclobutyl]-3-methylbutan-1-amine |
InChI |
InChI=1S/C15H21ClFN/c1-10(2)9-13(18)15(7-4-8-15)14-11(16)5-3-6-12(14)17/h3,5-6,10,13H,4,7-9,18H2,1-2H3 |
InChI Key |
MXNWFMSNHNHXPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C1(CCC1)C2=C(C=CC=C2Cl)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


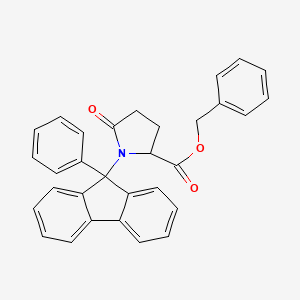
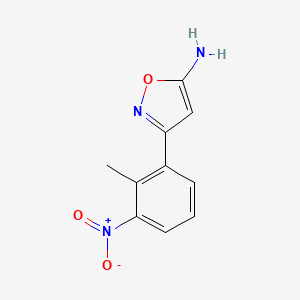
![4,7-Bis[4-[2-(2-methoxyethoxy)ethoxy]phenyl]benzo[c][1,2,5]thiadiazole-5,6-diamine](/img/structure/B13714060.png)
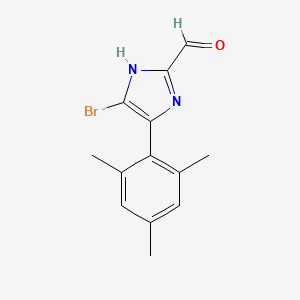

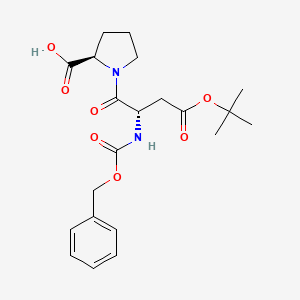
![[4-(5-Fluoro-1H-benzimidazol-2-yl)cyclohexyl]-methylamine](/img/structure/B13714093.png)
![(NZ)-N-[(4-morpholin-4-ylphenyl)methylidene]hydroxylamine](/img/structure/B13714098.png)

